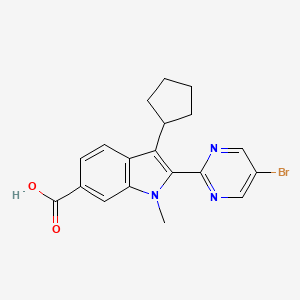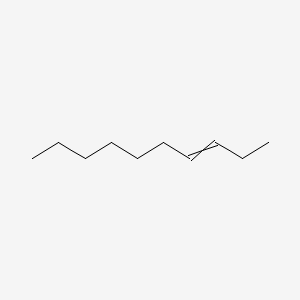
2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid: is an organic compound with the molecular formula C11H14O4 It is characterized by the presence of an ethoxy group and a phenylacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid typically involves the esterification of 4-hydroxyphenylacetic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new therapeutic agents .
Medicine: In medicine, this compound is explored for its potential use in drug formulations. It is investigated for its role in modulating biological pathways and its efficacy in treating various diseases .
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of 2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid involves its interaction with specific molecular targets in the body. The compound can modulate enzymatic activities and influence signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
[4-(2-methoxy-2-oxoethyl)phenyl]acetic Acid: Similar in structure but with a methoxy group instead of an ethoxy group.
[4-(2-ethoxy-2-oxoethyl)phenyl]boronic Acid: Contains a boronic acid group instead of a carboxylic acid group.
[4-(2-ethoxy-2-oxoethyl)phenyl]propanoic Acid: Similar structure with a propanoic acid moiety instead of an acetic acid moiety
Uniqueness: 2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group and the phenylacetic acid moiety allows for versatile chemical modifications and potential therapeutic applications .
Eigenschaften
Molekularformel |
C12H14O4 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-[4-(2-ethoxy-2-oxoethyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H14O4/c1-2-16-12(15)8-10-5-3-9(4-6-10)7-11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI-Schlüssel |
YFPODNJJKNPQDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CC=C(C=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Dimethyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B8702880.png)
![Ethyl N-[3-(hydroxymethyl)phenyl]carbamate](/img/structure/B8702883.png)


![2-Isopropyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide](/img/structure/B8702901.png)


![diethyl (2S)-2-[(4-iodobenzoyl)amino]pentanedioate](/img/structure/B8702913.png)
![3-[(Cyclopentylmethyl)amino]benzamide](/img/structure/B8702926.png)

![1-[4-[4-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]butoxy]3-methoxyphenyl]ethanone](/img/structure/B8702934.png)
